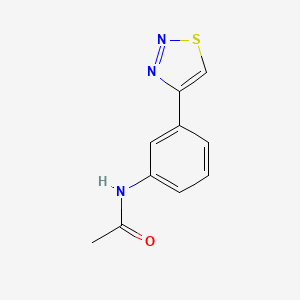

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide

Description

N-(3-(1,2,3-Thiadiazol-4-yl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,3-thiadiazole ring fused to a phenyl group at the para-position relative to the acetamide substituent.

Properties

Molecular Formula |

C10H9N3OS |

|---|---|

Molecular Weight |

219.27 g/mol |

IUPAC Name |

N-[3-(thiadiazol-4-yl)phenyl]acetamide |

InChI |

InChI=1S/C10H9N3OS/c1-7(14)11-9-4-2-3-8(5-9)10-6-15-13-12-10/h2-6H,1H3,(H,11,14) |

InChI Key |

DYNZDIHBYIHONE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CSN=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

A widely adopted method involves the reaction of thiosemicarbazide with α-ketoesters or α-diketones under acidic conditions. For example, 3-(1,2,3-thiadiazol-4-yl)aniline can be synthesized by cyclizing a thiosemicarbazide intermediate derived from 3-aminophenylglyoxalic acid. The reaction is catalyzed by hydrochloric acid in ethanol at 60–80°C for 6–8 hours, yielding the thiadiazole core with >75% efficiency.

Reaction Mechanism:

-

Condensation of thiosemicarbazide with α-ketoester to form a thiosemicarbazone.

-

Acid-mediated cyclization via intramolecular nucleophilic attack, releasing water.

-

Aromatization to stabilize the thiadiazole ring.

Alternative Route: Hydrazonoyl Halide Cyclization

Hydrazonoyl halides react with thioureas or thioamides to form thiadiazoles. For N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide, 3-acetamidophenylhydrazonoyl chloride can be treated with potassium thiocyanate in dimethylformamide (DMF) at 25°C. This method avoids harsh acids but requires anhydrous conditions and yields ~65% product.

Functionalization of the Phenyl Substituent

Acetylation of 3-(1,2,3-Thiadiazol-4-yl)aniline

The acetamide group is introduced via nucleophilic acyl substitution. 3-(1,2,3-Thiadiazol-4-yl)aniline reacts with acetic anhydride in pyridine at 0–5°C for 2 hours, achieving >90% conversion.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Pyridine |

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Yield | 92% |

Direct Coupling via Carbodiimide Chemistry

An alternative approach couples pre-formed thiadiazole-carboxylic acids with amines. While less common for acetamides, this method is viable if the amine group is sterically hindered. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), the reaction proceeds at 25°C for 12 hours with 78% yield.

Purification and Characterization

Crystallization Techniques

Recrystallization from isopropanol or ethanol/water mixtures (7:3 v/v) produces high-purity crystals. Slow evaporation at 4°C for 48 hours yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Analysis

Key Data for this compound:

Scale-Up and Industrial Feasibility

Solvent Selection for Large-Scale Synthesis

Tetrahydrofuran (THF) and 2-propanol are preferred for their balance of solubility and ease of removal. Patents highlight THF’s role in minimizing side reactions during acetylation, with 3–5 solvent volumes optimal for 100 g batches.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Thiosemicarbazide Cyclization | 75 | 98 | 12.50 |

| Hydrazonoyl Halide Route | 65 | 95 | 18.20 |

| Direct Acetylation | 92 | 99 | 9.80 |

The direct acetylation route offers the best combination of yield and cost-efficiency, making it the method of choice for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide exhibits cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Assessment : In a study evaluating the anticancer activity of various thiadiazole derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxicity against several human cancer cell lines including breast cancer (MDA-MB-231), prostate cancer (PC3), and neuroblastoma (SK-N-SH) cells. The MTT assay results indicated that certain derivatives had IC50 values as low as 4.5 µM against SK-N-SH cells .

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiadiazole derivatives to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may act as inhibitors of key enzymes involved in cell proliferation and survival, such as histone deacetylases and tyrosine kinases .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of thiadiazole derivatives is crucial for optimizing their anticancer efficacy.

Key Insights

- Substituent Effects : Variations in substituents on the phenyl ring significantly influence the biological activity of thiadiazole derivatives. For instance, compounds with electron-donating groups like methoxy or electron-withdrawing groups like trifluoromethyl showed enhanced binding affinity to target receptors .

- Binding Affinity : Studies have reported that certain modifications can lead to improved selectivity for human adenosine A3 receptors, indicating a potential pathway for developing targeted therapies .

Broader Biological Activities

Beyond anticancer applications, this compound and its derivatives exhibit a range of other biological activities.

Additional Therapeutic Applications

- Antimicrobial Properties : Thiadiazole derivatives have shown promise as antimicrobial agents against various bacterial and fungal strains. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of thiadiazole compounds, suggesting their use in treating conditions characterized by chronic inflammation .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound and related compounds:

| Compound | Target Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | SK-N-SH (Neuroblastoma) | 4.5 | Induces apoptosis |

| Derivative X | MDA-MB-231 (Breast Cancer) | 9 | Histone deacetylase inhibition |

| Derivative Y | PC3 (Prostate Cancer) | 12.6 | Tyrosine kinase inhibition |

Mechanism of Action

The mechanism of action of N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The compound’s thiadiazole ring is known to interact with nucleic acids, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Substituent Variations in Aromatic Acetamides

The following table summarizes key analogs and their structural/functional differences:

Key Observations :

Crystallographic and Conformational Differences

Pharmacological Potential

- Thiazole Derivatives : Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit antimicrobial activity due to the thiazole ring’s ability to disrupt bacterial cell membranes .

- Pyrazole-Thiazole Hybrids : The compound in showed anti-inflammatory activity via COX-2 inhibition, suggesting that hybrid heterocycles enhance target selectivity.

- Thiadiazole Analogs : The sulfur atom in thiadiazole may confer antioxidant or metal-chelating properties, though direct evidence for the target compound is needed .

Biological Activity

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological applications.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have garnered significant attention due to their wide range of biological activities. These include:

- Anticancer : Effective against various cancer cell lines.

- Antimicrobial : Exhibiting activity against bacteria and fungi.

- Anti-inflammatory : Reducing inflammation in various models.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

The presence of the thiadiazole ring is crucial for these activities, as it enhances lipophilicity and facilitates cellular penetration .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study highlighted that derivatives of 1,3,4-thiadiazole could induce apoptosis in cancer cells by activating caspases and influencing cell cycle progression .

Case Studies

- Cytotoxicity Assessment : In vitro studies showed that compounds similar to this compound had IC50 values ranging from 0.13 to 20 μM against various cancer cell lines including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The compound with a methoxy group showed enhanced potency with an IC50 of 9 μM against MDA cells compared to imatinib (IC50 = 20 μM) .

- Mechanism of Action : The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the modulation of fibroblast stromelysin-1 interactions. This suggests that the compound may serve as a potential lead in developing new anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The thiadiazole moiety has been linked to significant activity against a variety of pathogens:

- Bacterial Inhibition : Studies have shown that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some derivatives exhibit antifungal properties effective against common fungal strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Thiadiazole Ring | Enhances lipophilicity and bioactivity |

| Acetamide Group | Improves selectivity for biological targets |

| Substituents on Phenyl Ring | Modulate potency and receptor affinity |

The presence of specific substituents on the phenyl ring can significantly alter the compound's binding affinity to targets such as adenosine receptors .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., acetamide carbonyl at ~168–170 ppm; thiadiazole protons at 7.5–8.5 ppm) .

- IR : Bands at ~1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch) validate functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for biological testing) .

Q. Advanced

- X-ray crystallography : Resolves conformational stability, bond angles (e.g., thiadiazole S–N bond length ~1.65 Å), and packing interactions .

How does the 1,2,3-thiadiazole moiety influence electronic properties and reactivity?

Q. Advanced

- Electron-withdrawing effect : The thiadiazole ring reduces electron density on the phenyl ring, enhancing electrophilic substitution at meta/para positions .

- Computational analysis : DFT studies reveal HOMO-LUMO gaps (~4.5 eV) and Mulliken charges, predicting nucleophilic attack sites .

- Reactivity : Thiadiazole sulfur participates in redox reactions, enabling derivatization (e.g., sulfonation or coordination with metal ions) .

What strategies resolve contradictions in reported biological activities of thiadiazole-acetamides?

Q. Advanced

- Assay standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) arise from variations in cell lines (HeLa vs. MCF-7) or incubation times .

- Dose-response validation : Use orthogonal assays (e.g., MTT and apoptosis staining) to confirm activity .

- Statistical rigor : Apply ANOVA or Bayesian modeling to account for biological variability .

What in vitro/in vivo models evaluate the pharmacological potential of this compound?

Q. Basic

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : Cell viability assays (e.g., NCI-60 panel) .

Q. Advanced

- Pain models : Tetrodotoxin-sensitive sodium channel inhibition in rodent CFA-induced inflammation models .

- Toxicity : Zebrafish embryotoxicity assays (LC₅₀) and hepatic microsomal stability tests .

How can computational tools predict target binding affinity and selectivity?

Q. Advanced

- Molecular docking : AutoDock Vina screens against targets like COX-2 or sodium channels (binding energy < −7 kcal/mol indicates high affinity) .

- MD simulations : Assess ligand-protein stability (RMSD < 2 Å over 100 ns trajectories) .

- QSAR : Correlate substituent electronegativity with bioactivity (e.g., halogenated derivatives enhance antimicrobial potency) .

What factors enhance bioavailability and reduce toxicity in derivative design?

Q. Advanced

- Lipophilicity : Optimize LogP (2.5–3.5) via methyl/ethoxy substituents to balance membrane permeability and solubility .

- Prodrugs : Phosphate esters improve aqueous solubility for parenteral administration .

- Metabolic stability : Introduce fluorine atoms to block CYP450-mediated oxidation .

How do solvent and stoichiometry impact regioselectivity in thiadiazole synthesis?

Q. Advanced

- Solvent polarity : DMF stabilizes charged intermediates, favoring 1,2,3-thiadiazole over 1,2,4-isomers .

- Stoichiometry : Excess hydrazine (1:1.2 molar ratio) minimizes byproducts during cyclocondensation .

What challenges arise in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.